N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine
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Overview
Description
N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine is a chemical compound with the molecular formula C11H23NO4. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxypropyl group attached to an oxan-4-amine backbone, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine typically involves the reaction of 2,6-dimethyloxan-4-amine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-3-ethoxypropyl)-Nʹ-trifluoromethylsulfonylacetamidine
- N-(3-Ethoxypropyl)-3,4-dimethylbenzamide
- N-(3-Ethoxypropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Uniqueness
N-(3-Ethoxypropyl)-2,6-dimethyloxan-4-amine stands out due to its unique structural features, such as the presence of both ethoxypropyl and oxan-4-amine groupsCompared to similar compounds, it may offer enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H25NO2 |
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Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C12H25NO2/c1-4-14-7-5-6-13-12-8-10(2)15-11(3)9-12/h10-13H,4-9H2,1-3H3 |
InChI Key |
GEBPZHSXIPRFGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CC(OC(C1)C)C |
Origin of Product |
United States |
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